(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine
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Overview
Description
rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine: is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a morpholine ring. The presence of a methyl group at the 4-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-amino alcohols with suitable electrophiles, followed by cyclization to form the desired morpholine ring . The reaction conditions often include the use of catalysts such as palladium or iron, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for scalable production. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- rac-(4aR,8aS)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
Comparison: Compared to these similar compounds, rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine is unique due to the presence of the methyl group at the 4-position. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it distinct in its applications and effects .
Properties
CAS No. |
1807919-95-4 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H16N2O/c1-10-4-5-11-8-2-3-9-6-7(8)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
PDUWHSJPAWBJMF-JGVFFNPUSA-N |
Isomeric SMILES |
CN1CCO[C@H]2[C@@H]1CNCC2 |
Canonical SMILES |
CN1CCOC2C1CNCC2 |
Origin of Product |
United States |
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